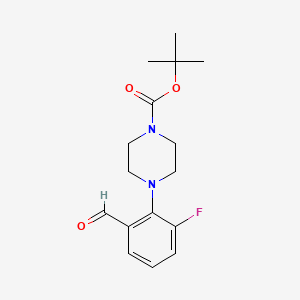

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a formyl group attached to the piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoro-6-formylphenylboronic acid with tert-butyl 4-piperazinecarboxylate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: tert-Butyl 4-(2-fluoro-6-carboxyphenyl)piperazine-1-carboxylate.

Reduction: tert-Butyl 4-(2-fluoro-6-hydroxymethylphenyl)piperazine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperazine ring allows for interactions with various biological targets, while the fluoro and formyl groups can enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a fluoro-formyl group.

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group instead of a fluoro-formyl group.

Uniqueness

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both a fluoro and a formyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications in research and industry.

Actividad Biológica

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a tert-butyl group and a fluoro-substituted phenyl formyl group. This unique arrangement suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C16H21FN2O3

- Molecular Weight : 308.3479 g/mol

- CAS Number : 851753-43-0

The compound's structural characteristics enhance its reactivity and biological activity, particularly in enzyme inhibition and receptor binding.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-6-formylphenylboronic acid with tert-butyl 4-piperazinecarboxylate under Suzuki-Miyaura coupling conditions, utilizing a palladium catalyst. This method allows for the efficient formation of the desired compound in significant yields .

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Antibacterial and Antifungal Effects : Various piperazine derivatives have shown efficacy against bacterial and fungal strains, indicating that this compound may share similar properties.

- Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes, which could be relevant for treating diseases such as Alzheimer's. For instance, compounds with similar structures have demonstrated inhibition of β-secretase and acetylcholinesterase, crucial for amyloid beta peptide aggregation prevention .

Anticancer Studies

A study focused on the cytotoxic effects of piperazine derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve the induction of oxidative stress leading to apoptosis.

Enzyme Inhibition Research

Research has highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases. In vitro studies showed that related piperazine compounds could inhibit enzyme activity effectively, leading to decreased amyloid formation in cellular models .

Antimicrobial Activity

In antimicrobial assays, derivatives similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Receptor Binding : The piperazine ring facilitates binding to neurotransmitter receptors, potentially modulating their activity.

- Enzyme Interaction : The presence of the fluoro and formyl groups can enhance binding affinity to target enzymes, leading to effective inhibition.

Propiedades

IUPAC Name |

tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBKIZQJOQTBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469299 | |

| Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851753-43-0 | |

| Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.